molecular formula C13H19NO2 B8494269 Benzyl 4-(dimethylamino)butanoate

Benzyl 4-(dimethylamino)butanoate

Cat. No.: B8494269
M. Wt: 221.29 g/mol
InChI Key: AEIKFUZQNHDTPX-UHFFFAOYSA-N
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Description

Structurally, it consists of a benzyl ester group linked to a four-carbon chain terminating in a dimethylamino moiety. This combination of functional groups enables it to participate in photoinitiation processes, often synergizing with camphorquinone (CQ) or iodonium salts like diphenyliodonium hexafluorophosphate (DPI) to enhance polymerization efficiency . Its reactivity and physical properties are influenced by the benzyl group’s aromaticity and the dimethylamino group’s electron-donating capacity, which modulate solubility, stability, and interaction with other components in resin matrices.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

benzyl 4-(dimethylamino)butanoate

InChI

InChI=1S/C13H19NO2/c1-14(2)10-6-9-13(15)16-11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3

InChI Key

AEIKFUZQNHDTPX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Benzyl 4-(dimethylamino)butanoate with two structurally related compounds: Ethyl 4-(dimethylamino)benzoate and 2-(Dimethylamino)ethyl methacrylate. These compounds share key functional groups (dimethylamino and ester) but differ in backbone structure and substituents, leading to distinct performance characteristics.

Table 1: Comparative Properties of this compound and Analogues

Compound Molecular Structure Degree of Conversion* Physical Properties (Flexural Strength, MPa) Reactivity with DPI Optimal CQ/Amine Ratio
This compound Benzyl ester + 4C chain + dimethylamino Not reported Not reported Hypothetically low Not studied
Ethyl 4-(dimethylamino)benzoate Ethyl ester + benzoate + dimethylamino High (~75%) 120–135 MPa Low sensitivity 1:2 (CQ/amine)
2-(Dimethylamino)ethyl methacrylate Methacrylate + ethyl + dimethylamino Moderate (~60%) 90–105 MPa High sensitivity 1:1 (CQ/amine)

*Degree of conversion data derived from resin polymerization studies .

Reactivity and Polymerization Efficiency

  • Ethyl 4-(Dimethylamino)benzoate: Exhibits superior polymerization efficiency compared to methacrylate-based amines, achieving a ~75% degree of conversion in resin cements. Its benzoate backbone enhances electron delocalization, stabilizing radical intermediates during polymerization. DPI has minimal impact on its performance, suggesting self-sufficiency in initiation .
  • 2-(Dimethylamino)ethyl Methacrylate: Shows moderate conversion (~60%) but benefits significantly from DPI, which increases conversion by ~15% in high-amine formulations. The methacrylate group introduces steric hindrance, slowing reactivity .
  • This compound: While direct data are unavailable, its benzyl group may reduce solubility in polar resins compared to ethyl analogues. The butanoate chain could enhance flexibility in polymer networks, but the dimethylamino group’s electron donation might be less effective than in aromatic systems like ethyl benzoate.

Physical and Mechanical Properties

  • Ethyl 4-(dimethylamino)benzoate-based resins demonstrate superior flexural strength (120–135 MPa) due to rigid aromatic backbones.
  • Methacrylate-derived resins exhibit lower strength (90–105 MPa) but improved toughness in DPI-enhanced systems .
  • This compound’s mechanical performance remains unstudied, but its aliphatic chain may compromise rigidity compared to aromatic esters.

Sensitivity to Co-Initiators

  • Ethyl 4-(dimethylamino)benzoate is less dependent on DPI, making it suitable for simplified formulations.
  • Methacrylate-based amines require DPI to achieve competitive conversion rates, especially at higher amine concentrations .
  • This compound’s hypothetical interaction with DPI would depend on the electron-rich benzyl group’s ability to stabilize iodonium-derived radicals.

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